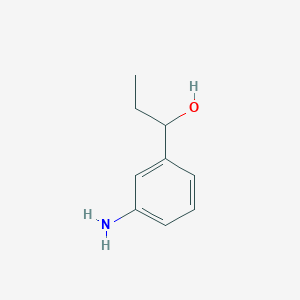

1-(3-aminophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCAORFZOWMHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299723 | |

| Record name | Benzenemethanol, 3-amino-α-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67531-69-5 | |

| Record name | Benzenemethanol, 3-amino-α-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67531-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3-amino-α-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Amino Alcohol and Substituted Phenyl Chemistry

Amino alcohols are a significant class of organic compounds that contain both an amine and a hydroxyl functional group. alfa-chemistry.comwikipedia.org This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols. alfa-chemistry.com They are valuable as synthetic intermediates, chiral auxiliaries in asymmetric synthesis, and as foundational components for bioactive molecules. alfa-chemistry.comiris-biotech.de The presence of both hydrophilic amino and hydroxyl groups often results in high water solubility. alfa-chemistry.com

1-(3-aminophenyl)propan-1-ol is a specific example of a substituted phenylpropanolamine. The "phenylpropanol" backbone indicates a three-carbon chain attached to a phenyl group, with a hydroxyl group on the first carbon. The "3-amino" prefix specifies the location of the amino group on the phenyl ring. This substitution pattern on the aromatic ring is a key feature, influencing the molecule's electronic properties and reactivity. The relative positions of the functional groups are crucial in determining the compound's chemical behavior and its potential interactions with biological systems.

Historical Development of Synthetic Approaches to Phenylpropanol Derivatives

The synthesis of phenylpropanolamine derivatives has a rich history, driven by their importance in medicinal chemistry and organic synthesis. Early methods often involved multi-step processes with varying degrees of efficiency and stereocontrol.

A common historical approach to synthesizing related 3-amino-1-phenyl-propan-1-ol structures involves the Mannich reaction. prepchem.com This reaction typically condenses an acetophenone (B1666503) with formaldehyde (B43269) and an amine to form an amino-ketone, which is then reduced to the corresponding amino alcohol. prepchem.com Dehydration of this product can yield further derivatives. prepchem.com

Another classic strategy involves the reduction of a corresponding nitro-substituted propiophenone. The synthesis of 1-(3-aminophenyl)propan-1-ol can be envisioned through the reduction of 3'-nitropropiophenone. lookchem.com The nitro group can be reduced to an amine, and the ketone can be reduced to a secondary alcohol. The reduction of aromatic nitro compounds is a well-established transformation, often achieved using metal catalysts like palladium on carbon (Pd/C) with a hydrogen source, or with metals like iron, tin, or zinc in the presence of an acid. researchgate.netmasterorganicchemistry.com The reduction of the ketone can be performed using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation. libretexts.org

More recently, biocatalytic approaches have gained prominence for the synthesis of chiral amino alcohols, offering high enantioselectivity under mild conditions. ucl.ac.ukrsc.orgnih.gov Enzymes like transaminases and alcohol dehydrogenases are increasingly used to produce optically pure amino alcohols, which are crucial for the development of modern pharmaceuticals. frontiersin.orgfrontiersin.org

Current Academic Significance and Research Focus Areas for 1 3 Aminophenyl Propan 1 Ol

The academic significance of 1-(3-aminophenyl)propan-1-ol lies primarily in its role as a synthetic intermediate or building block. Its bifunctional nature, with reactive sites on the amino and hydroxyl groups, as well as the potential for further substitution on the aromatic ring, makes it a versatile precursor for a variety of more complex molecules.

Current research involving structures similar to this compound often focuses on the following areas:

Pharmaceutical Synthesis: Amino alcohol derivatives are integral to many biologically active molecules. wikipedia.orgnih.gov Research is ongoing to synthesize novel compounds with potential therapeutic applications. For instance, derivatives of related amino alcohols are being investigated for their interaction with various biological targets.

Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. alfa-chemistry.comalfa-chemistry.com The development of new amino alcohol-based ligands for metal-catalyzed reactions continues to be an active area of research.

Material Science: The unique structural features of such compounds can be exploited in the development of new materials with specific properties. smolecule.com

While direct and extensive research on this compound itself may be limited in publicly available literature, its structural motifs are present in a wide range of compounds under active investigation.

Overview of Advanced Chemical Methodologies and Theoretical Frameworks

Chemo- and Regioselective Synthesis via Reduction of Carbonyl Precursors

A primary and highly effective route to this compound involves the reduction of the corresponding ketone, 1-(3-aminophenyl)propan-1-one. This precursor contains the required carbon skeleton, and the challenge lies in the selective reduction of the ketone carbonyl group without affecting the aromatic nitro group in precursors like 1-(3-nitrophenyl)propan-1-one, or while managing the reactivity of the amino group.

Catalytic hydrogenation is a powerful technique for the reduction of carbonyl groups. google.com In the synthesis of this compound, this method can be applied in two main ways: either by direct reduction of 1-(3-aminophenyl)propan-1-one or through a two-step process starting from 1-(3-nitrophenyl)propan-1-one. In the latter approach, the nitro group is first reduced to the amine, followed by the reduction of the ketone.

Alternatively, a one-pot reaction can be envisioned where both the nitro and ketone functionalities are reduced concurrently. However, achieving selectivity can be challenging. A more controlled approach involves the reduction of 1-(3-aminophenyl)propan-1-one itself. Transition metal catalysts such as Raney Nickel are effective for this transformation. google.com The reaction is typically carried out under a hydrogen atmosphere at moderate pressures and temperatures. google.com Palladium on carbon (Pd/C) is another commonly used catalyst for such reductions. chemicalbook.com

Table 1: Comparison of Transition Metal Catalysts for Hydrogenation

| Catalyst | Precursor | Typical Conditions | Key Features |

| Raney Nickel | 1-(3-aminophenyl)propan-1-one | H₂ (0.3–1.5 MPa), 25–80 °C, Solvent (e.g., alcohols, water) google.com | Cost-effective, highly active, suitable for industrial scale. |

| Palladium on Carbon (Pd/C) | 1-(3-nitrophenyl)propan-1-one | H₂, MeOH | Often used for nitro group reduction prior to ketone reduction. chemicalbook.com |

Creating enantiomerically pure this compound requires asymmetric reduction of the prochiral ketone precursor. This is crucial for applications where a specific stereoisomer is needed.

Hydride reductions using borane (B79455) reagents are a common strategy. For instance, a borane-tetrahydrofuran (B86392) (THF) complex can effectively reduce the ketone. chemicalbook.com To achieve stereoselectivity, chiral modifiers or chiral borane reagents are employed. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric borane source (like borane-THF or borane-dimethylsulfide) to deliver a hydride to one face of the ketone preferentially, yielding one enantiomer of the alcohol in high excess.

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing chiral compounds. magtech.com.cncore.ac.uk The synthesis of enantiopure aryl alcohols through the asymmetric bioreduction of the corresponding ketones is a particularly effective application of this technology. magtech.com.cnnih.gov

This approach utilizes whole microbial cells (such as yeast or bacteria) or isolated enzymes (ketoreductases) that possess high enantioselectivity. core.ac.ukmdpi.com The reaction conditions are typically mild, occurring at or near ambient temperature and pressure in aqueous media, which minimizes problems like racemization and side reactions. core.ac.uk For the synthesis of chiral this compound, a ketoreductase enzyme would be selected that can reduce 1-(3-aminophenyl)propan-1-one to either the (R)- or (S)-alcohol with high enantiomeric excess (>99%). researchgate.net An essential component of these enzymatic reductions is the regeneration of a cofactor, typically NADH or NADPH, which can be achieved using a coupled enzyme system, such as glucose dehydrogenase. researchgate.net

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide a robust platform for constructing the carbon framework of this compound through carbon-carbon bond formation.

A classic retrosynthetic approach involves the addition of an organometallic nucleophile to a carbonyl electrophile. youtube.comdalalinstitute.com To synthesize this compound, one could add an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium (B1215237) to 3-aminobenzaldehyde. masterorganicchemistry.com

A significant challenge in this reaction is the presence of the acidic proton on the aniline (B41778) amino group, which would readily quench the highly basic organometallic reagent. To circumvent this, the amino group must be protected prior to the organometallic addition. Common protecting groups for amines include Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). The synthesis would proceed as follows:

Protection of the amino group of 3-aminobenzaldehyde.

Nucleophilic addition of the ethyl Grignard or organolithium reagent to the aldehyde carbonyl, forming the secondary alkoxide. masterorganicchemistry.comwikipedia.org

Aqueous acidic workup to protonate the alkoxide to the alcohol and subsequently remove the protecting group.

Table 2: Organometallic Addition Strategy

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | N-Protection | 3-aminobenzaldehyde, (Boc)₂O | N-Boc-3-formyl-aniline |

| 2 | C-C Bond Formation | Ethylmagnesium bromide or Ethyllithium | Protected alkoxide |

| 3 | Deprotonation/Deprotection | Aqueous Acid (e.g., HCl) | This compound |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful method for forming the aryl-nitrogen bond. rsc.org This strategy would involve starting with a pre-formed alcohol, such as 1-(3-halophenyl)propan-1-ol (where the halogen is typically bromine or chlorine), and coupling it with an ammonia (B1221849) source.

The reaction uses a palladium catalyst, often a combination of a palladium precursor like Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos), which is crucial for catalytic activity. semanticscholar.org A significant challenge has been the use of ammonia itself, which can act as a catalyst poison. semanticscholar.org Modern protocols have overcome this by using ammonia surrogates like benzophenone (B1666685) imine or by employing ammonium (B1175870) salts such as ammonium sulfate, which can provide a controlled concentration of ammonia in the reaction mixture. semanticscholar.orgnih.gov The use of ammonia equivalents or gaseous ammonia allows for the direct synthesis of primary anilines from aryl halides. nih.govacsgcipr.org The hydroxyl group in the starting material would need to be compatible with the reaction conditions or be temporarily protected.

Stereoselective Construction of this compound Stereoisomers

The creation of specific stereoisomers of this compound is crucial as different stereoisomers can exhibit varied pharmacological activities.

Diastereoselective Control in Multi-Step Syntheses

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the context of 1,3-amino alcohols like this compound, palladium-catalyzed cyclization of trichloroacetimidates has been shown to be an effective method. nih.gov This reaction favors the formation of 4,6-cis-isomers with high diastereoselectivity, which can then be hydrolyzed to yield the desired 1,3-amino alcohol. nih.gov The level of diastereoselectivity can be influenced by the nature of the protecting groups and the reaction conditions.

Another approach involves the stereoselective reduction of a ketone precursor. For instance, the reduction of 3-amino-1-phenylpropan-1-one (B184242) can yield different diastereomers of this compound. The choice of reducing agent and reaction conditions plays a critical role in controlling the stereochemical outcome.

Enantioselective Catalysis (e.g., Asymmetric Transfer Hydrogenation, Nitrene Insertion)

Enantioselective catalysis is a powerful tool for obtaining enantiomerically pure compounds. wikipedia.org Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones to chiral alcohols. nih.gov In the synthesis of this compound, the corresponding ketone, 1-(3-aminophenyl)propan-1-one, can be reduced using a chiral catalyst, such as a Noyori-type ruthenium complex, to yield the desired enantiomer of the alcohol with high enantiomeric excess. mdpi.combiosynth.comglpbio.com The mechanism involves the transfer of hydrogen from a hydrogen donor, like isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone, guided by the chiral ligand on the metal catalyst. mdpi.com The stereochemical outcome is influenced by steric and electronic interactions between the substrate and the catalyst. mdpi.comnih.gov

While not explicitly detailed for this compound in the provided context, nitrene insertion reactions represent another potential strategy for enantioselective C-H amination, which could be adapted for the synthesis of chiral amino alcohols.

Dynamic Kinetic Resolution and Crystallization-Induced Diastereoisomer Transformation

Dynamic kinetic resolution (DKR) is a potent technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.comfigshare.com For the synthesis of chiral alcohols, DKR can be achieved through enzyme-catalyzed transesterification or asymmetric hydrogenation of a racemic ketone that is undergoing simultaneous racemization. For primary amines, palladium nanocatalysts have been shown to be effective for racemization, which can be coupled with a resolution step. figshare.com

Crystallization-induced diastereoisomer transformation (CIDT) is another powerful method for obtaining a single, pure stereoisomer from a mixture. nih.govresearchgate.netresearchgate.net This process relies on the equilibration of diastereomers in solution and the selective crystallization of one diastereomer, which drives the equilibrium towards the formation of the crystallizing isomer. researchgate.netnih.gov This technique is particularly useful when diastereomeric salts are formed with a chiral resolving agent, leading to a solid-liquid equilibrium that can be manipulated to produce a single diastereomer in high yield and purity. researchgate.netethz.ch

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. unibo.it

Solvent-Free and Aqueous Reaction Media

A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. rsc.org While specific examples for the synthesis of this compound in solvent-free or aqueous media are not prevalent in the provided search results, the general trend in organic synthesis is to move towards more environmentally benign reaction media. unibo.it For instance, the use of water as a solvent in organic reactions is highly desirable due to its low cost, non-flammability, and environmental compatibility. Research into performing reactions like asymmetric transfer hydrogenation in aqueous media is an active area of investigation.

Atom-Economic Transformations and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comnih.gov Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts. numberanalytics.com Catalytic processes, including asymmetric transfer hydrogenation, are inherently more atom-economical than stoichiometric reductions. numberanalytics.com The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov This aligns with the principles of step economy, which aims to reduce the number of synthetic steps, and redox economy, which seeks to minimize unnecessary oxidation-reduction steps. nih.gov

Heterogeneous Catalysis and Catalyst Recyclability

The synthesis of chiral alcohols such as this compound via asymmetric catalysis represents a cornerstone of modern pharmaceutical and fine chemical manufacturing. While homogeneous catalysts have demonstrated high efficacy and selectivity, their separation from the product stream and subsequent reuse pose significant economic and environmental challenges. Heterogeneous catalysis offers a compelling solution to these issues by immobilizing the active catalytic species on a solid support. This approach simplifies catalyst recovery, minimizes product contamination with metal residues, and enables continuous flow processes, aligning with the principles of green chemistry.

The development of heterogeneous catalysts for the asymmetric reduction of prochiral ketones, the direct precursors to chiral alcohols like this compound, is a field of intensive research. The primary strategies involve the anchoring of well-defined chiral metal complexes, often based on ruthenium, rhodium, or iridium, onto various solid supports such as silica (B1680970), alumina, polymers, or magnetic nanoparticles. The efficacy of these catalysts is determined not only by their activity and enantioselectivity but also, critically, by their stability and reusability over multiple reaction cycles.

A significant advancement in this area is the use of supported chiral catalysts for asymmetric transfer hydrogenation (ATH) reactions. ecust.edu.cn ATH is an operationally simpler and often safer alternative to direct hydrogenation with molecular hydrogen, typically employing formic acid or isopropanol as the hydrogen source. For the synthesis of this compound, the precursor would be 3-aminopropiophenone. The asymmetric reduction of this ketone using a recyclable heterogeneous catalyst is a highly desirable synthetic route.

Research into the ATH of substituted acetophenones, which are structural analogs of 3-aminopropiophenone, provides valuable insights into the potential performance of such catalytic systems. For instance, Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes immobilized on silica have been shown to be highly effective and recyclable catalysts for the ATH of various aromatic ketones in environmentally benign solvents like water. ecust.edu.cn These systems have demonstrated the ability to achieve high yields and excellent enantioselectivities. ecust.edu.cn

The recyclability of these heterogeneous catalysts is a key performance indicator. Ideally, a catalyst should maintain its activity and selectivity over numerous cycles with minimal leaching of the active metal into the product solution. Magnetically separable catalysts, where the catalytic support has a magnetic core (e.g., Fe₃O₄ nanoparticles), offer a particularly efficient method for recovery, circumventing the need for filtration or centrifugation. mdpi.comresearchgate.net

The data below illustrates the performance and recyclability of a silica-supported Ru-TsDPEN catalyst in the asymmetric transfer hydrogenation of various substituted acetophenones, serving as a model for the synthesis of this compound. ecust.edu.cn The results highlight the potential for achieving high yields and enantiomeric excess while maintaining catalyst performance over several runs.

Table 1: Recyclability of a Heterogeneous Ru-TsDPEN Catalyst in the Asymmetric Transfer Hydrogenation of Substituted Acetophenones in Water ecust.edu.cn

| Substrate | Run | Yield (%) | Enantiomeric Excess (ee, %) |

| o-Chloroacetophenone | 1 | >99 | 91 |

| 2 | >99 | 91 | |

| 3 | >99 | 91 | |

| ... | ... | ... | |

| 11 | >99 | 91 | |

| m-Chloroacetophenone | 1 | >99 | 94 |

| 2 | >99 | 94 | |

| 3 | >99 | 94 | |

| ... | ... | ... | |

| 11 | >99 | 94 | |

| m-Bromoacetophenone | 1 | >99 | 94 |

| 2 | >99 | 94 | |

| 3 | >99 | 94 | |

| ... | ... | ... | |

| 11 | >99 | 94 | |

| α-Tetralone | 1 | >99 | >99 |

| 2 | >99 | >99 | |

| 3 | >99 | >99 | |

| 4 | >99 | >99 |

Data derived from a study on silica-supported Ru-TsDPEN catalysts for asymmetric transfer hydrogenation in water. ecust.edu.cn

The stability and consistent performance of the catalyst over 11 cycles for halogen-substituted acetophenones and 4 cycles for α-tetralone underscore the robustness of such heterogeneous systems. ecust.edu.cn The slight variations in enantioselectivity based on the position of the substituent on the aromatic ring indicate that electronic and steric factors of the substrate play a role in the catalytic process. ecust.edu.cn These findings strongly suggest that a similar heterogeneous catalytic approach would be highly effective for the synthesis of this compound from 3-aminopropiophenone, offering a sustainable and economically viable manufacturing process.

Reactivity of the Amine Functionality

The amine group in this compound is a versatile functional group that can undergo several types of reactions, including acylation, alkylation, and sulfonylation.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amine group of aminophenyl compounds can be acylated to form amides. A common method for acylation is the reaction with acylating agents like diethyl malonate, which can lead to the formation of homologated amides. google.com This process is often carried out at elevated temperatures and can be facilitated by a base. google.com Another approach involves the use of carbonylazole derivatives as chemoselective acylating reagents. escholarship.org The reaction of an amine with an acyl chloride, known as the Schotten-Baumann reaction, is a well-established method for amide synthesis, though it may be considered less environmentally friendly due to the generation of acid chlorides. google.com

Alkylation: The nitrogen atom in the amine group can act as a nucleophile, reacting with alkyl halides or other alkylating agents to form secondary or tertiary amines. Ruthenium-based catalysts have been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions. unica.it This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the alkylated amine. unica.it

Sulfonylation: The amine group can react with sulfonyl chlorides to form sulfonamides. This reaction is a key transformation in the synthesis of various compounds. google.com The chemoselectivity of amination reactions of halo(het)arene sulfonyl halides has been studied, indicating that under certain conditions, the sulfonamide can be formed preferentially over nucleophilic aromatic substitution (SNAr). chemrxiv.org

Reductive Amination Pathways (if applicable to specific derivatives)

Reductive amination is a powerful method for forming C-N bonds. While direct reductive amination of this compound itself is less common, derivatives of this compound can participate in such reactions. For instance, the ketone analog, 1-(3-aminophenyl)propan-1-one, can undergo reductive amination. nih.govbiosynth.com In this process, the ketone reacts with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. This method is widely used in the synthesis of a variety of nitrogen-containing compounds. Ruthenium-catalyzed deaminative coupling reactions of ketones with amines can also lead to α-alkylated ketone products. marquette.edu

Reactivity of the Alcohol Functionality

The secondary alcohol group in this compound can be oxidized to a ketone or undergo esterification and etherification reactions.

Oxidation Reactions to Carbonyls

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(3-aminophenyl)propan-1-one. nih.govbiosynth.com This transformation can be achieved using various oxidizing agents. Common reagents for the oxidation of primary and secondary alcohols include acidified potassium dichromate(VI) or potassium permanganate. savemyexams.com The reaction with acidified potassium dichromate(VI) typically involves heating the alcohol with the oxidizing agent. savemyexams.com

Esterification and Etherification Mechanisms

Esterification: Esters are formed by the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk This reaction is reversible, and to favor the formation of the ester, the product is often removed by distillation as it is formed. chemguide.co.uk The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. The esterification of 3-(dimethylamino)propan-1-ol has been studied, and it is proposed that the reaction proceeds through an intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate. rsc.org

Etherification: The alcohol group can also be converted into an ether. This can be achieved through various methods, though specific examples for this compound are not prevalent in the provided search results. General methods for ether synthesis include the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

Intramolecular Cyclization and Rearrangement Studies

The bifunctional nature of this compound and its derivatives makes them suitable substrates for intramolecular reactions, leading to the formation of heterocyclic compounds.

Intramolecular Cyclization: Derivatives of aminophenyl propanols can undergo intramolecular cyclization to form various nitrogen-containing heterocycles. For example, 3-(2-aminophenyl)propan-1-ol (B1584289) can be converted to quinoline (B57606) through a copper/TEMPO-catalyzed aerobic oxidation followed by intramolecular cyclization. rsc.org The reaction of 1-(2-aminophenyl)propan-2-ol (B2423658) can lead to the formation of 2-methylindoline, although selectivity can be an issue with competing dehydration-cyclization and dehydrogenation pathways. researchgate.net Photocatalytic methods have also been developed for the intramolecular cyclization of ω-phenyl alkenes, where the regioselectivity (endo- vs. exo-trig) can be controlled by the choice of the photocatalyst. thieme-connect.com

Rearrangement Studies: Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in While specific rearrangement studies for this compound were not detailed in the search results, related compounds can undergo rearrangements like the Hofmann and Curtius rearrangements, which involve the formation of an intermediate isocyanate. masterorganicchemistry.com These rearrangements are important for synthesizing amines from amides or acyl azides. masterorganicchemistry.com

Formation of Heterocyclic Compounds (e.g., Oxazolidinones)

The synthesis of heterocyclic compounds from amino alcohols is a cornerstone of medicinal and materials chemistry. While the prompt specifically mentions oxazolidinones, it is critical to note that these are five-membered rings typically formed from the cyclization of 1,2-amino alcohols. As this compound is a 1,3-amino alcohol, its reaction with carbonylating agents is mechanistically analogous but leads to the formation of six-membered rings, namely 1,3-oxazinan-2-ones. researchgate.net

The general mechanism for this transformation involves the reaction of the 1,3-amino alcohol with a suitable carbonyl source, such as phosgene (B1210022), diphosgene, or carbonyldiimidazole (CDI). The reaction typically proceeds via a two-step pathway:

N-Acylation: The more nucleophilic amino group first attacks the carbonyl carbon of the reagent, leading to the formation of an intermediate carbamate (B1207046) or chloroformate.

Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the hydroxyl group onto the newly formed carbonyl center results in the displacement of a leaving group (e.g., chloride) and the formation of the stable six-membered cyclic carbamate ring.

The table below summarizes typical conditions for the cyclization of 1,3-amino alcohols, which are applicable to this compound.

| Catalyst/Reagent | Substrate Type | Product | Mechanism Notes |

| Triphosgene / Base | 1,3-Amino Alcohol | 1,3-Oxazinan-2-one | Amine attacks phosgene equivalent, followed by intramolecular O-acylation. |

| Carbonyldiimidazole (CDI) | 1,3-Amino Alcohol | 1,3-Oxazinan-2-one | Formation of an imidazolyl-carbamate intermediate, followed by cyclization. |

| CO₂ / Dehydrating agent | 1,3-Amino Alcohol | 1,3-Oxazinan-2-one | Forms an intermediate carbamic acid which must be cyclized under dehydrating conditions. |

| Ru-pincer complexes | Diols with anilines | N-Heterocycles | In related reactions, these catalysts facilitate dehydrogenative coupling. rsc.org |

This table presents generalized data for 1,3-amino alcohols as specific studies on this compound are limited.

Pinacol and Related Rearrangement Analogs

The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that proceeds through a carbocation intermediate, which rearranges via a 1,2-alkyl or aryl shift to form a ketone. wikipedia.orgmasterorganicchemistry.com For amino alcohols, analogous transformations, known as semipinacol rearrangements, are well-documented, particularly for 1,2-amino alcohols (β-amino alcohols). numberanalytics.comrsc.org

In a typical semipinacol rearrangement of a 1,2-amino alcohol, treatment with nitrous acid (HONO) generates a diazonium salt from the primary amine. This salt is an excellent leaving group, and its departure as nitrogen gas (N₂) creates a carbocation adjacent to the hydroxyl-bearing carbon. oup.com This triggers a 1,2-migration of a substituent (hydride, alkyl, or aryl) to the carbocation center, driven by the formation of a stable, resonance-stabilized protonated carbonyl group. numberanalytics.com

For this compound, a direct semipinacol-type rearrangement initiated by the amino group is not feasible due to the 1,3-relationship of the functional groups. However, a related rearrangement can be envisioned under strongly acidic conditions, initiated at the alcohol moiety.

Proposed Rearrangement Pathway:

Protonation and Water Loss: The benzylic hydroxyl group is protonated by a strong acid, forming a good leaving group (H₂O).

Carbocation Formation: Departure of water generates a secondary benzylic carbocation. This carbocation is stabilized by the phenyl ring.

1,2-Hydride Shift: A hydride ion from the adjacent carbon (C2) can migrate to the carbocation center at C1. This would form a tertiary carbocation, which is generally more stable.

Deprotonation/Reaction: The resulting carbocation can be trapped by a nucleophile or undergo elimination to yield a stable product.

The migratory aptitude generally follows the order: phenyl > hydride. wikipedia.org Given the presence of a phenyl group on the hydroxyl-bearing carbon, its migration is also a theoretical possibility depending on the stability of the resulting intermediates.

| Rearrangement Type | Typical Substrate | Key Intermediate | Driving Force | Applicability to this compound |

| Pinacol | 1,2-Diol | Carbocation vicinal to -OH | Formation of stable C=O bond | Not directly applicable |

| Semipinacol | 1,2-Amino Alcohol | Carbocation vicinal to -OH | Formation of stable C=O bond and N₂ gas | Not directly applicable (wrong spacing) |

| Acid-Catalyzed Rearrangement | This compound | Secondary benzylic carbocation | Formation of a more stable carbocation via 1,2-hydride shift | Theoretically plausible under strong acid conditions |

Elucidation of Reaction Pathways under Various Catalytic Conditions

The reaction pathways of this compound can be effectively controlled and diversified using various catalytic systems. These catalysts can enable transformations that are otherwise inefficient, such as dehydrogenative cyclizations.

A prominent catalytic pathway applicable to amino alcohols is the "borrowing hydrogen" or "hydrogen shuttling" mechanism. rsc.org This elegant and atom-economical process allows for the conversion of amino alcohols into cyclic amines or lactams without the need for external oxidizing or reducing agents.

The mechanism generally proceeds through three catalytic steps:

Dehydrogenation: A transition metal catalyst (commonly based on Ruthenium or Iridium) temporarily removes hydrogen from the alcohol, converting it to the corresponding amino-ketone, 1-(3-aminophenyl)-1-propanone. rsc.org The catalyst stores the hydrogen as a metal hydride.

Intramolecular Condensation: The amino-ketone undergoes a spontaneous intramolecular cyclization. The amine group attacks the ketone carbonyl, forming a cyclic hemiaminal which then dehydrates to a cyclic enamine or imine intermediate.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the cyclic intermediate, hydrogenating the double bond to furnish the final saturated N-heterocycle, such as a substituted piperidine (B6355638) or tetrahydroquinoline derivative.

By altering the reaction conditions, the outcome can be shifted. For instance, adding a sacrificial hydrogen acceptor (like a ketone) can favor the formation of the cyclic amide (lactam) by preventing the final hydrogenation step. rsc.org Conversely, adding water can sometimes promote the formation of the cyclic amine. rsc.org

The table below outlines various catalytic systems and the transformations they can effect on 1,3-amino alcohols or related structures.

| Catalyst System | Reaction Type | Product from 1,3-Amino Alcohol | Mechanistic Insight | Ref. |

| Ru₃(CO)₁₂ / CataCXium® PCy | Dehydrogenative Cyclization | Cyclic Amine (Piperidine derivative) or Lactam | Follows the "Borrowing Hydrogen" pathway. Product selectivity is controlled by additives. | rsc.org |

| Ni-LDO (Layered Double Oxides) | Dehydrogenative Condensation | N-Alkyl Piperidine (with ethanol) | Bioethanol acts as both a hydrogen source and an alkylating agent in a cascade process. | oaepublish.com |

| Cu(I) / ABNO | Aerobic Oxidation | Amino-Ketone | Selective oxidation of the secondary alcohol to a ketone using a radical catalyst system. | |

| Pd-based catalysts | Tandem Cyclization/Coupling | Fused Heterocycles | Palladium can catalyze multiple bond-forming events in one pot, enabling complex structures. | mdpi.com |

This table summarizes findings on related amino alcohol systems to illustrate potential pathways for this compound.

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. These methods provide a detailed picture of the molecular geometry, including bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective in predicting the ground state geometry of organic compounds with a good balance between accuracy and computational cost. A typical DFT study involves optimizing the molecular geometry to find the lowest energy structure.

A comprehensive search of publicly available scientific literature did not yield specific Density Functional Theory (DFT) studies focused on the ground state geometry of this compound. Such a study would typically report optimized geometrical parameters like bond lengths, bond angles, and dihedral angles, often calculated with a basis set such as 6-311++G(d,p).

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface (PES), chemists can identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. This is crucial for understanding a molecule's flexibility and how its shape influences its properties.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods can calculate a variety of electronic descriptors that help in predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A detailed Frontier Molecular Orbital (FMO) analysis, including the energies of the HOMO, LUMO, and the resulting energy gap for this compound, has not been reported in the accessible scientific literature. These values would provide significant insight into the molecule's kinetic stability and reactivity patterns.

Electrostatic Potential (ESP) Mapping and Local Reactivity Indices

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. Red colors on an ESP map typically indicate negative potential (electron-rich areas), while blue colors indicate positive potential (electron-poor areas).

Specific studies presenting the Electrostatic Potential (ESP) map and calculating local reactivity indices for this compound could not be located in the surveyed literature. This analysis would be instrumental in predicting its intermolecular interactions and reactive sites.

Electron Affinity and Ionization Potential Calculations

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. Ionization potential (IP) is the energy required to remove an electron from a neutral atom or molecule. These properties are fundamental indicators of a molecule's ability to participate in electron transfer processes and are closely related to the HOMO and LUMO energies through Koopmans' theorem.

Calculations of the electron affinity and ionization potential for this compound are not available in the reviewed scientific publications. This data would further quantify its electron-accepting and electron-donating capabilities.

Prediction and Validation of Spectroscopic Properties

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which is crucial for their identification and structural elucidation. Techniques such as Density Functional Theory (DFT) are workhorses in this domain, providing a balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, which are highly sensitive to the chemical environment of each atom. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a standard for calculating NMR parameters.

The process involves optimizing the molecule's geometry and then performing the GIAO calculation on the resulting structure. The calculated chemical shifts are then often scaled or referenced against a known standard, like tetramethylsilane (B1202638) (TMS), to improve agreement with experimental values. For this compound, calculations would predict distinct signals for the aromatic protons, the aliphatic protons of the propyl chain, and the protons of the amine and hydroxyl groups. The predicted shifts are influenced by the electronic effects of the amino and hydroxyl substituents on the phenyl ring and propyl chain.

Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values representative of what a DFT/GIAO calculation might yield, presented for illustrative purposes.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho to -CH(OH)) | 7.10 - 7.25 | 128.0 - 129.5 |

| Aromatic C-H (meta to -CH(OH)) | 6.60 - 6.80 | 113.0 - 115.0 |

| Aromatic C-NH₂ | Not Applicable | 146.0 - 148.0 |

| Methine C-H (-CH(OH)) | 4.50 - 4.70 | 74.0 - 76.0 |

| Methylene (B1212753) C-H (-CH₂) | 1.60 - 1.80 | 31.0 - 33.0 |

| Methyl C-H (-CH₃) | 0.85 - 1.00 | 10.0 - 12.0 |

| Amine N-H₂ | 3.50 - 4.00 (variable) | Not Applicable |

| Hydroxyl O-H | 2.00 - 2.50 (variable) | Not Applicable |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis, typically performed at the same level of theory as the geometry optimization (e.g., DFT with a basis set like 6-311++G(d,p)), can predict the wavenumbers and intensities of these vibrations. ripublication.com This allows for the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key predicted vibrational modes would include the O-H and N-H stretching frequencies, aromatic C-H stretching, aliphatic C-H stretching, and C-N and C-O stretching vibrations. Theoretical spectra can be compared directly with experimental results to confirm the molecular structure. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values representative of what a DFT calculation might yield, presented for illustrative purposes.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Alcohol | 3300 - 3450 |

| N-H Symmetric Stretch | Amine | 3350 - 3400 |

| N-H Asymmetric Stretch | Amine | 3450 - 3500 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Propyl Chain | 2850 - 2980 |

| C-O Stretch | Alcohol | 1050 - 1150 |

| C-N Stretch | Amine | 1250 - 1350 |

The prediction of electronic absorption spectra, measured by UV-Vis spectroscopy, is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would predict absorptions in the UV region arising from π-π* transitions within the phenyl ring, influenced by the electron-donating amino group. researchgate.net The solvent environment is often included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. science.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the structures of all relevant stationary points, including intermediates and, crucially, transition states. For reactions involving this compound, such as its synthesis via the reduction of 1-(3-aminophenyl)propan-1-one or its participation in cyclization reactions, computational modeling can elucidate the step-by-step mechanism. researchgate.net For example, a study on the transformation of a related compound, 1-(2-aminophenyl)propan-2-ol, utilized computational approaches to understand the reaction network involving dehydration-cyclization and dehydrogenation. researchgate.net These methods can distinguish between different proposed mechanisms, such as concerted versus stepwise pathways.

Once the transition states and intermediates along a reaction pathway are identified, their energies relative to the reactants can be calculated. The energy difference between the reactants and the highest-energy transition state determines the activation energy or energy barrier of the reaction. This barrier is a key determinant of the reaction rate. Computational methods can thus be used to predict reaction kinetics and understand how factors like catalysts or substituents might influence them.

Advanced Spectroscopic and Structural Elucidation of 1 3 Aminophenyl Propan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds like 1-(3-aminophenyl)propan-1-ol. It provides information on the chemical environment of individual atoms, allowing for the complete assignment of the molecular skeleton.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between the methine proton (H1) and the adjacent methylene (B1212753) protons (H2), and between the H2 protons and the terminal methyl protons (H3). It would also reveal the coupling network among the aromatic protons on the phenyl ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (¹J coupling). sdsu.edutcd.ie It is highly effective for assigning the carbon signals. For instance, the proton at the C1 position would show a direct correlation to the C1 carbon, the aromatic protons to their respective aromatic carbons, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J or ³J). sdsu.edu This is vital for connecting different parts of the molecule. For example, the methyl protons (H3) would show a correlation to the C2 carbon, and the methine proton (H1) would show correlations to carbons of the aromatic ring, confirming the attachment of the propanol (B110389) side chain to the phenyl group. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. science.gov In derivatives of this compound with additional chiral centers, NOESY could help establish the relative stereochemistry.

The expected NMR correlations for this compound are summarized in the following table.

| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| H1 (methine) | H2 (methylene) | C1 | C2, C1', C2', C6' |

| H2 (methylene) | H1 (methine), H3 (methyl) | C2 | C1, C3 |

| H3 (methyl) | H2 (methylene) | C3 | C1, C2 |

| Aromatic H | Other Aromatic H | Aromatic C | Other Aromatic C |

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a substance. acs.org Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing these different polymorphic forms. irispublishers.comrsc.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. irispublishers.com

Different polymorphs of this compound would produce distinct ¹³C ssNMR spectra. Variations in crystal packing and intermolecular interactions (like hydrogen bonding involving the amino and hydroxyl groups) would lead to measurable differences in the chemical shifts of the carbon atoms. acs.orgjocpr.com Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance signal sensitivity and resolution. jocpr.com By comparing the ssNMR spectra of different batches, one can identify the presence of different polymorphs or quantify the components in a mixture of forms. bruker.com

The table below illustrates hypothetical ¹³C chemical shift differences that might be observed between two polymorphic forms of this compound.

| Carbon Atom | Polymorph A (δ, ppm) | Polymorph B (δ, ppm) |

| C1 (CH-OH) | 75.2 | 76.5 |

| C2 (CH₂) | 32.8 | 31.9 |

| C3 (CH₃) | 10.5 | 10.9 |

| C1' (C-CH) | 145.1 | 144.3 |

| C3' (C-NH₂) | 148.9 | 150.1 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. ugent.be For this compound, with the molecular formula C₉H₁₃NO, HRMS would be used to confirm this composition by comparing the experimentally measured mass to the theoretically calculated mass. This high level of precision helps to distinguish it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₉H₁₃NO |

| Calculated Exact Mass | 151.099714 Da |

| Hypothetical Measured Mass | 151.099710 Da |

| Mass Difference | -0.000004 Da |

| Error | -2.6 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. ugent.be In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 152.1) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

The fragmentation of this compound would likely proceed through characteristic pathways for phenylpropanolamines. researchgate.netresearchgate.net Common fragmentation events would include:

Loss of water (H₂O): The hydroxyl group can be easily eliminated as a neutral water molecule, leading to a fragment ion at m/z 134.1.

Benzylic cleavage: Cleavage of the C1-C2 bond is common, resulting in a stable benzylic ion. This would produce a fragment corresponding to the aminophenylmethanol cation.

Cleavage of the side chain: Fragmentation can occur along the propyl side chain.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the propanol side chain to the aminophenyl ring. ugent.be

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 152.1 | 134.1 | H₂O | Ionized 3-(prop-1-en-1-yl)aniline |

| 152.1 | 122.1 | CH₂O | Ionized 3-ethylaniline |

| 152.1 | 106.1 | C₂H₅OH | Ionized aminobenzyl cation |

| 134.1 | 117.1 | NH₃ | Ionized propenylbenzene |

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

This technique provides unambiguous information on:

Molecular Conformation: The exact spatial arrangement of the atoms, including the torsion angles of the propanol side chain relative to the phenyl ring.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Absolute Stereochemistry: For chiral derivatives, analysis can determine the absolute configuration (R/S) if a heavy atom is present or by using specific crystallographic techniques.

The table below presents a hypothetical set of crystallographic data that could be obtained for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.95 |

| b (Å) | 5.85 |

| c (Å) | 16.20 |

| β (°) | 98.5 |

| Volume (ų) | 838.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.195 |

| R-factor | 0.045 |

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural elucidation of this compound and its specific derivatives, as required by the outlined sections, is not available.

The requested in-depth information for the following sections could not be located:

Chiroptical Spectroscopy (for enantiopure forms):

Optical Rotatory Dispersion (ORD) Studies:No articles or datasets detailing ORD studies on this compound were identified.

While general principles of these analytical techniques are well-documented for many organic compounds, specific research applying them to this compound appears to be absent in the accessible scientific literature. Therefore, the creation of data tables and detailed research findings for this particular compound is not possible at this time.

A Valuable Precursor in Asymmetric Catalysis

The presence of a stereogenic center and two distinct functional groups, the amino and hydroxyl moieties, positions this compound as a compelling starting material for the synthesis of chiral ligands. These ligands are instrumental in transition metal-catalyzed asymmetric reactions, which are crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals.

Crafting Chiral Environments: Design and Synthesis of Chiral Ligands

The amino and hydroxyl groups of this compound serve as convenient handles for chemical modification, allowing for the rational design and synthesis of a diverse array of chiral ligands. By reacting these functional groups with various phosphorus, nitrogen, or oxygen-containing moieties, researchers can create bidentate or tridentate ligands with well-defined stereochemical environments. The inherent chirality of the this compound backbone is transferred to the resulting ligand, which can then coordinate to a transition metal center.

The modular nature of this synthetic approach allows for the fine-tuning of the ligand's steric and electronic properties. This is critical for optimizing the performance of the resulting catalyst in specific asymmetric transformations. For instance, modification of the substituents on the phenyl ring or the nitrogen and oxygen atoms can significantly influence the enantioselectivity and catalytic activity of the metal complex.

Driving Selectivity: Application in Enantioselective Organic Transformations

Chiral ligands derived from this compound have the potential to be employed in a variety of enantioselective organic transformations. These include key reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. In these processes, the chiral metal complex, formed from the ligand and a suitable metal precursor, acts as a catalyst that preferentially promotes the formation of one enantiomer of the product over the other.

The efficacy of these catalytic systems is typically evaluated by the enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity. High enantioselectivities are often desired, particularly in the synthesis of drug molecules where only one enantiomer exhibits the desired therapeutic effect.

| Enantioselective Transformation | Catalyst System | Potential Product Class |

| Asymmetric Hydrogenation | Rhodium or Iridium complexes | Chiral alcohols, amines |

| Asymmetric Hydrosilylation | Rhodium or Palladium complexes | Chiral alcohols |

| Asymmetric Allylic Alkylation | Palladium complexes | Chiral allylic compounds |

A Foundation for Complexity: Precursor for Organic Scaffolds

Beyond its role in catalysis, this compound serves as a versatile starting material for the synthesis of more complex molecular architectures, including heterocyclic compounds and macrocyclic systems.

Building Blocks for Diversity: Formation of Heterocyclic Compound Libraries

The presence of both an amino and a hydroxyl group allows this compound to participate in a variety of cyclization reactions to form heterocyclic compounds. These nitrogen and oxygen-containing rings are prevalent motifs in many biologically active molecules and pharmaceuticals.

By reacting this compound with appropriate bifunctional reagents, a diverse library of heterocyclic scaffolds can be constructed. For example, condensation reactions with dicarbonyl compounds can lead to the formation of various nitrogen- and oxygen-containing heterocycles. The ability to generate a collection of structurally related compounds is a cornerstone of medicinal chemistry and drug discovery, as it allows for the systematic exploration of structure-activity relationships.

| Heterocyclic System | Synthetic Strategy |

| Oxazines | Cyclization with aldehydes or ketones |

| Dihydroquinolines | Friedländer annulation with β-dicarbonyl compounds |

| Benzoxazines | Reaction with formaldehyde (B43269) and a phenol |

Constructing Large Rings: Macrocyclic Systems and Natural Product Analogs

The bifunctionality of this compound also makes it a suitable component for the synthesis of macrocycles. Macrocyclic structures are found in a number of natural products with interesting biological activities and are increasingly being explored as therapeutic agents.

Strategies such as ring-closing metathesis (RCM) or intramolecular amidation or etherification reactions can be employed to construct macrocyclic systems incorporating the this compound unit. The phenylpropane backbone can provide a degree of rigidity to the macrocyclic structure, which can be important for pre-organizing the molecule for binding to a biological target. Furthermore, the functional groups on the aromatic ring can be further modified to create analogs of natural products, enabling the study of their mechanism of action and the development of new therapeutic leads.

From Molecules to Materials: Integration into Polymer and Materials Science

The ability of this compound to act as a difunctional monomer opens up possibilities for its incorporation into various polymer architectures. The resulting materials can exhibit unique properties due to the presence of the aromatic ring and the polar amino and hydroxyl groups.

The amino and hydroxyl groups can participate in step-growth polymerization reactions to form a variety of polymers, including:

Polyamides: By reacting with dicarboxylic acids or their derivatives.

Polyurethanes: Through reaction with diisocyanates.

Polyesters: By condensation with dicarboxylic acids.

Epoxy resins: Acting as a curing agent for epoxy prepolymers.

The incorporation of the this compound moiety into the polymer backbone can influence several material properties, such as thermal stability, mechanical strength, and adhesion. The aromatic ring can enhance the rigidity and thermal resistance of the polymer, while the polar functional groups can improve adhesion to various substrates and potentially introduce other functionalities, such as moisture absorption or sites for post-polymerization modification. The chirality of the monomer could also lead to the development of polymers with unique optical properties.

| Polymer Class | Co-monomer | Potential Properties |

| Polyamides | Diacyl chlorides | High thermal stability, mechanical strength |

| Polyurethanes | Diisocyanates | Elastomeric properties, good adhesion |

| Epoxy Resins | Diglycidyl ethers | High crosslink density, chemical resistance |

Emerging Research Avenues and Future Perspectives for 1 3 Aminophenyl Propan 1 Ol

Sustainable and Flow Chemistry Approaches in Production and Derivatization

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the production and derivatization of 1-(3-aminophenyl)propan-1-ol, sustainable chemistry and flow chemistry present significant opportunities.

Sustainable Synthesis: Traditional synthetic routes for amino alcohols often involve harsh reagents and generate considerable waste. Future research is expected to focus on developing more environmentally benign methods. One promising avenue is the use of enzymatic cascades, which can convert biomass-derived diols into amino alcohols under mild, aqueous conditions at room temperature and pressure. rsc.org Such biocatalytic approaches offer high selectivity and reduce the need for hazardous reagents and organic solvents. rsc.org Another sustainable strategy involves the use of base-metal catalysts, such as manganese, to replace precious metals like iridium or ruthenium in dehydrogenative coupling reactions for the synthesis of related compounds. researchgate.net

Flow Chemistry: Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govchimia.ch The synthesis of pharmaceutical ingredients and their intermediates, including amino alcohol derivatives, has been successfully demonstrated using flow chemistry. nih.govnih.govup.ac.za For the synthesis of this compound, flow chemistry could enable the safe handling of hazardous intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. nih.govrsc.org Furthermore, telescoping multiple reaction steps into a continuous sequence without isolating intermediates can significantly improve efficiency and reduce waste. up.ac.za

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient and non-uniform | Highly efficient and uniform |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can vary between batches | Highly reproducible |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for in situ reaction monitoring.

The application of in situ NMR allows for real-time analysis of reacting mixtures without the need for sampling and quenching. researchgate.netpharmtech.com This provides a wealth of information on the concentrations of reactants, intermediates, and products as the reaction progresses. solubilityofthings.comyoutube.com For the synthesis of this compound, in situ NMR could be employed to:

Track reaction kinetics: By monitoring the disappearance of starting materials and the appearance of the product over time, precise reaction rates can be determined. solubilityofthings.com

Identify and characterize intermediates: Unstable intermediates that may not be observable by conventional offline analysis can be detected and characterized.

Optimize reaction conditions: The effect of varying parameters such as temperature, catalyst loading, and reagent concentration on the reaction outcome can be rapidly assessed. researchgate.net

Flow NMR, which integrates a flow cell into the NMR spectrometer, is particularly well-suited for monitoring continuous flow reactions. pharmtech.com This technique can provide real-time quality control and facilitate the rapid optimization of flow processes for the production of this compound and its derivatives. pharmtech.com Solid-state NMR spectroscopy also offers benefits for monitoring mechanochemical reactions, allowing for the direct analysis of reaction products without the need for solvents. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and large language models (LLMs), can be trained on large datasets of known bioactive molecules to design new compounds with specific properties. tue.nlunimib.it By fine-tuning these models on molecules with a desired activity, it is possible to generate novel structures based on the this compound scaffold. tue.nlnih.gov These models can intrinsically capture relevant chemical and biological knowledge without the need for explicit rules. unimib.it

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can predict viable synthetic routes for target molecules by breaking them down into simpler, commercially available precursors. alphaxiv.orgbiopharmatrend.compreprints.org These tools, trained on millions of chemical reactions, can suggest novel and efficient synthetic pathways for derivatives of this compound. chemcopilot.com Furthermore, forward prediction models can anticipate the outcome of a proposed reaction, identifying potential side products and optimizing reaction conditions before any experiments are conducted. biopharmatrend.com This integration of AI can significantly reduce the time and resources required for synthetic route development. preprints.org

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| De Novo Design | Generates novel molecular structures with desired properties. tue.nlunimib.it | Design of new bioactive derivatives for drug discovery. |

| Retrosynthesis | Predicts synthetic pathways for target molecules. alphaxiv.orgbiopharmatrend.com | Accelerated development of efficient synthetic routes. |

| Reaction Prediction | Anticipates the outcome of chemical reactions. biopharmatrend.com | Optimization of reaction conditions and minimization of side products. |

| Property Prediction | Predicts physicochemical and biological properties of molecules. nih.gov | Screening of virtual libraries of derivatives for desired characteristics. |

Exploration of Novel Reactivity Patterns and Undiscovered Synthetic Utilities

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a versatile scaffold for the synthesis of a wide range of more complex molecules. scbt.com Future research is likely to uncover novel reactivity patterns and expand its synthetic utility.

Diversity-Oriented Synthesis: Amino alcohols are valuable scaffolds in diversity-oriented synthesis, which aims to create libraries of structurally diverse small molecules for high-throughput screening. this compound can serve as a starting point for the synthesis of novel heterocyclic compounds and other complex molecular architectures. mdpi.com

Novel Catalytic Applications: Amino alcohols can act as ligands in the synthesis of metal complexes with catalytic activity. alfa-chemistry.com The development of novel chiral catalysts based on this compound could enable new asymmetric transformations.

Functional Materials: The amino and hydroxyl groups of this compound can be functionalized to create monomers for the synthesis of novel polymers and materials. scbt.com For instance, the aromatic ring can be modified through electrophilic aromatic substitution, and the amino and hydroxyl groups can participate in polymerization reactions. ijrar.org The functionalization of aromatic compounds is a key area of research for developing materials with tailored electronic and optical properties. openaccessjournals.comnih.gov

Outlook on Potential Contributions to Interdisciplinary Chemical Science and Engineering

The future research avenues for this compound highlight its potential to contribute to various interdisciplinary fields of science and engineering.

Medicinal Chemistry and Drug Discovery: The integration of AI-driven design and sustainable synthesis methods will accelerate the discovery of new drug candidates based on the this compound scaffold. nih.govnih.gov Its derivatives could find applications as novel antibiotics, antifungals, or other therapeutic agents. nih.gov

Materials Science: As a functionalized aromatic compound, this compound can serve as a building block for the development of advanced materials, such as polymers, plastics, and functionalized surfaces with specific properties. ijrar.orgopenaccessjournals.com

Chemical Engineering: The development of continuous flow processes for the synthesis of this compound and its derivatives will contribute to the advancement of more efficient, safer, and sustainable chemical manufacturing. nih.gov

Analytical Chemistry: The use of advanced spectroscopic probes for in situ monitoring of reactions involving this compound will not only optimize its synthesis but also contribute to a deeper understanding of reaction mechanisms in organic chemistry. scbt.com

Q & A

(Basic) What are the recommended synthetic routes for 1-(3-aminophenyl)propan-1-ol in laboratory settings?

The synthesis of this compound can be achieved via two primary methodologies:

- Reductive Amination : React 3-(3-aminophenyl)propanal with ammonia or a primary amine source using a reducing agent like sodium cyanoborohydride. This method allows control over stereochemistry and functional group compatibility .

- Nitro Reduction : Reduce 3-nitro-1-(3-aminophenyl)propan-1-ol using hydrogen gas and a palladium catalyst. This route requires careful purification to remove residual catalysts .

Optimize reaction conditions (e.g., solvent polarity, temperature) based on TLC or HPLC monitoring to minimize side products like over-reduced amines or ketones.

(Basic) Which spectroscopic techniques are optimal for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of the aminophenyl group (δ 6.5–7.2 ppm for aromatic protons) and propanol backbone (δ 1.5–1.8 ppm for CH, δ 4.8–5.2 ppm for OH) .

- FT-IR : Detect N-H stretches (~3350 cm) and O-H bends (~3300 cm) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks at m/z 151.2 (CHNO) .

(Advanced) How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Use density functional theory (DFT) to calculate:

- Electrostatic Potential Maps : Identify electron-rich regions (e.g., amino group) for nucleophilic attack .

- Transition State Analysis : Simulate reactions with electrophiles (e.g., aldehydes) to predict activation barriers and regioselectivity.

Compare results with experimental kinetic data to validate models. Tools like Gaussian or ORCA are recommended for such studies .

(Advanced) What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Contradictions often arise from variations in substituent positioning. For example:

- Comparative SAR Analysis : Use analogs like 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol (Table 2 in ) to assess how methyl groups alter receptor binding.

- Dose-Response Studies : Test across multiple concentrations to differentiate intrinsic activity from solubility artifacts.

- Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., kinases) to identify steric clashes or hydrogen-bonding discrepancies .

(Basic) What are the key considerations in designing enantioselective syntheses for chiral derivatives of this compound?

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone precursors .

- Protecting Groups : Temporarily block the amino group with Boc or Fmoc to prevent racemization during synthesis .

- Chiral HPLC : Validate enantiomeric excess (≥95%) using columns like Chiralpak AD-H .

(Advanced) How do steric and electronic effects of the 3-aminophenyl group influence the compound's reactivity?

- Steric Effects : The ortho-aminophenyl group hinders nucleophilic attack at the β-carbon, favoring reactions at the alcohol group .

- Electronic Effects : The electron-donating amino group activates the phenyl ring for electrophilic substitution (e.g., nitration), while the propanol chain stabilizes intermediates via hydrogen bonding .

- Comparative Studies : Analogous compounds like 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol show reduced reactivity due to electron-withdrawing Cl substituents .

(Basic) What are the documented applications of this compound in medicinal chemistry research?

- Enzyme Inhibition : Acts as a scaffold for designing inhibitors of monoamine oxidases (MAOs) and kinases .

- Antimicrobial Probes : Modulate bacterial membrane permeability via amine-mediated interactions .

- Pharmaceutical Intermediates : Used in synthesizing β-blockers and antipsychotics due to its chiral alcohol group .

(Advanced) How can researchers address low yields in large-scale syntheses of this compound?